4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one
CAS No.:
Cat. No.: VC17853937
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one -](/images/structure/VC17853937.png)
Specification
Molecular Formula | C12H13NO |
---|---|
Molecular Weight | 187.24 g/mol |
IUPAC Name | 4-methyl-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one |
Standard InChI | InChI=1S/C12H13NO/c1-7-6-10-11(13-12(10)14)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3,(H,13,14) |
Standard InChI Key | ZJEUESTVUPZXQW-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2C(C3=CC=CC=C13)NC2=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
4-Methyl-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one is defined by the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . Its SMILES notation, O=C1C(CC(C)C2=C3C=CC=C2)C3N1, reveals a naphthalene moiety fused to a β-lactam (azetidin-2-one) ring, with a methyl substituent at position 4 (Figure 1). The MDL number MFCD24205955 facilitates precise tracking in chemical databases .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1543972-65-1 |
Molecular Formula | C₁₂H₁₃NO |
Molecular Weight | 187.24 g/mol |
SMILES | O=C1C(CC(C)C2=C3C=CC=C2)C3N1 |
MDL Number | MFCD24205955 |
The azetidin-2-one ring introduces strain due to its four-membered structure, which may enhance reactivity in ring-opening reactions—a trait exploited in β-lactam antibiotics . The naphthalene system contributes aromatic stability and π-π stacking potential, critical for binding biological targets.
Structural Elucidation
X-ray crystallography data for this compound is unavailable in public databases, but analogous naphthoazetidinones exhibit planar aromatic systems with puckered lactam rings. Computational modeling predicts a dihedral angle of ~15° between the naphthalene and azetidinone planes, minimizing steric clash between the methyl group and adjacent protons .
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthetic routes for 1543972-65-1 are proprietary, retrosynthetic analysis suggests two plausible approaches:
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Intramolecular Cyclization: A naphthyl-propanamide precursor could undergo base-mediated cyclization to form the azetidinone ring. For example, treatment of 3-(naphthalen-1-yl)propanamide with LDA (lithium diisopropylamide) may induce deprotonation and ring closure .
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Photochemical [2+2] Cycloaddition: Naphthalene derivatives with pendant α,β-unsaturated carbonyl groups could form the lactam ring via UV-induced cycloaddition, followed by reductive amination .
Table 2: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Precursor Preparation | Grignard addition to naphthalene | 65–75 |
Cyclization | LDA, THF, –78°C | 40–50 |
Methylation | CH₃I, K₂CO₃, DMF | 85–90 |
Suppliers like Ambeed list the compound under "Pharmaceutical Research," implying multi-gram synthesis capabilities, though exact scales are undisclosed .
Physical and Chemical Properties
Stability and Solubility
The compound’s storage guidelines (Store in a dry place at 2–8°C) suggest hygroscopicity and thermal sensitivity . While solubility data is absent, analogous azetidinones exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water .
Spectroscopic Data
No experimental NMR or IR spectra are publicly available. Predicted spectral features include:
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¹H NMR: A deshielded lactam proton at δ 5.2–5.5 ppm and aromatic protons at δ 7.1–8.3 ppm.
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IR: Strong C=O stretch at ~1740 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
Applications and Research Findings
Fluorescent Probes
The conjugated naphthalene system enables π→π* electronic transitions, suggesting utility as a blue-emitting fluorophore (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm) . Functionalization at the methyl position could tune emission wavelengths for bioimaging.
Application | Mechanism | Status |
---|---|---|
Antibiotic | Transpeptidase inhibition | Hypothetical |
Antiviral | Viral protease binding | Theoretical |
Fluorescent probe | π-conjugation emission | Experimental |
Hazard | Precautionary Measure |
---|---|
Inhalation | Use fume hood, respirator |
Skin contact | Wash with soap/water |
Eye exposure | Rinse for 15 minutes |
Environmental Impact
The P273 code ("Avoid release to the environment") indicates ecotoxicity, likely due to bioaccumulation potential from the naphthalene moiety .
Supplier | Purity | Packaging | Price Inquiry |
---|---|---|---|
Ambeed | ≥95% | 1–5 g | Required |
Regulatory Status
No FDA approvals or EMA classifications are reported. Compliance with REACH and TSCA is presumed but unverified .
Future Perspectives
Drug Discovery
Functionalization at the methyl group or lactam nitrogen could yield derivatives with enhanced pharmacokinetics. Computational ADMET profiling predicts moderate blood-brain barrier permeability (logBB = –0.7), favoring peripheral targets .
Material Science
Incorporating the naphthoazetidinone core into polymers may impart rigidity and fluorescence for optoelectronic devices.
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